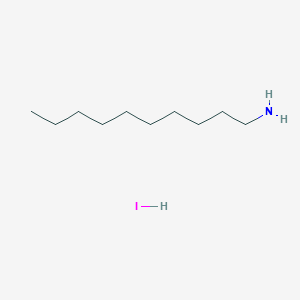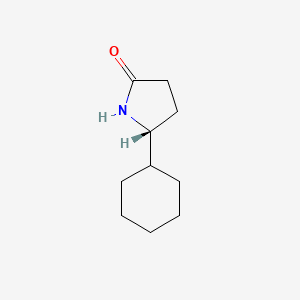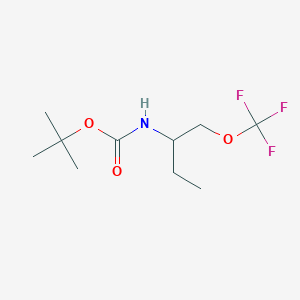
Decan-1-amine hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decan-1-amine hydroiodide is an organic compound with the molecular formula C₁₀H₂₃N·HI It is a derivative of decan-1-amine, where the amine group is protonated and paired with a hydroiodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decan-1-amine hydroiodide can be synthesized through the reaction of decan-1-amine with hydroiodic acid. The reaction typically involves the following steps:
- Dissolve decan-1-amine in an appropriate solvent such as ethanol.
- Slowly add hydroiodic acid to the solution while maintaining a controlled temperature.
- Allow the reaction to proceed until the formation of this compound is complete.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: It can be reduced to decan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Decanamide or decanenitrile.
Reduction: Decan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Decan-1-amine hydroiodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential role in modifying biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of decan-1-amine hydroiodide involves its ability to act as a nucleophile due to the presence of the amine group. It can participate in various chemical reactions by donating its lone pair of electrons. The hydroiodide ion can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Decan-1-amine: The parent compound, which lacks the hydroiodide ion.
Decanamide: An oxidized form of decan-1-amine.
Decanenitrile: Another oxidized derivative.
Uniqueness: Decan-1-amine hydroiodide is unique due to its combination of nucleophilic amine and easily replaceable iodide ion. This dual functionality makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.
Propriétés
Formule moléculaire |
C10H24IN |
|---|---|
Poids moléculaire |
285.21 g/mol |
Nom IUPAC |
decan-1-amine;hydroiodide |
InChI |
InChI=1S/C10H23N.HI/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H |
Clé InChI |
ANGXTHKGHPNXFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)

![[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B15052401.png)
![1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)

![[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)

![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052444.png)


![2-((R)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid](/img/structure/B15052472.png)
![((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B15052480.png)
